B1149927 CBT-1

CBT-1

カタログ番号 B1149927
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.

科学的研究の応用

  • Mood Disorders : CBT for depression leverages awareness of mood-linked changes in cognition and phenomenology to teach patients effective means to regulate affect and reduce symptoms. It stands as a front-line treatment for mood disorders. Neuroimaging studies illustrate brain changes associated with effective CBT, indicating opposite changes with CBT (relative to medication) in predominantly cortical brain regions, reflecting areas targeted by this psychotherapy (Zaretsky, Segal, & Fefergrad, 2007).

  • Treatment-Resistant Schizophrenia : CBT conducted by novice therapists under regular supervision may be useful in reducing symptoms and distress in community hostel residents in Hong Kong suffering from treatment-resistant schizophrenia (Ng, Hui, & Pau, 2008).

  • Efficacy in Various Disorders : CBT has been applied to a variety of problems including substance use disorder, schizophrenia, depression, anxiety disorders, and more. The evidence base for CBT is very strong, particularly for anxiety disorders, somatoform disorders, bulimia, and general stress (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).

  • Genetic Determinants : In a study of children undergoing CBT for anxiety, treatment response was associated with the serotonin transporter gene promoter region (5HTTLPR), indicating a genetic component in the response to psychotherapeutic treatments (Eley et al., 2011).

  • Generalized Anxiety Disorder (GAD) : CBT is an effective treatment for GAD, leading to reductions in worry. Studies have shown CBT to be equal to pharmaceutical treatment and more effective after 6 months of study completion (Borza, 2017).

  • Schizophrenia Research : CBT is considered an effective treatment for schizophrenia, and the research has been progressing with high levels of scientific productivity in this field (Fei, Wang, Zheng, Liu, & Liang, 2021).

  • CBT's Development through Scientific Research : CBT is developed through scientific research, testing 'what works' for specific problems such as anxiety disorders or depression (Leung, 2004).

特性

外観

Solid powder

同義語

CBT1; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。